![molecular formula C18H14N2 B12893394 1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole CAS No. 37959-38-9](/img/structure/B12893394.png)
1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused pyrrole and imidazole ring system with phenyl groups at the 1 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted analogs with diverse functional groups, enhancing the compound’s versatility for further applications.
Wissenschaftliche Forschungsanwendungen
1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole: This compound is a partially hydrogenated analog with similar structural features but different reactivity and biological activity.
1,2-Disubstituted-4,5-diphenyl-1H-imidazole: This compound shares the imidazole core but differs in the substitution pattern and overall structure.
Uniqueness
1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole is unique due to its fused ring system and the presence of phenyl groups at specific positions, which confer distinct electronic and steric properties. These features make it a valuable scaffold for designing new compounds with tailored properties for various applications.
Eigenschaften
CAS-Nummer |
37959-38-9 |
|---|---|
Molekularformel |
C18H14N2 |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
1,6-diphenylpyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C18H14N2/c1-3-7-15(8-4-1)16-13-18-19(14-16)11-12-20(18)17-9-5-2-6-10-17/h1-14H |
InChI-Schlüssel |
DYYIOEADAJTDAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN3C=CN(C3=C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



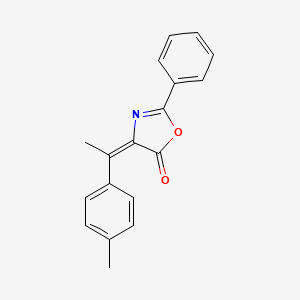
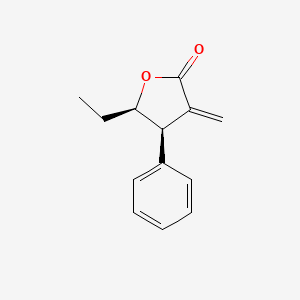
![2-(Aminomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12893341.png)
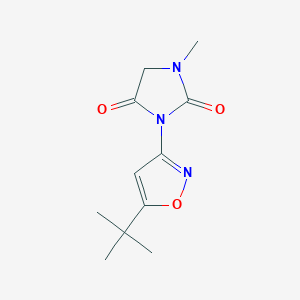
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)
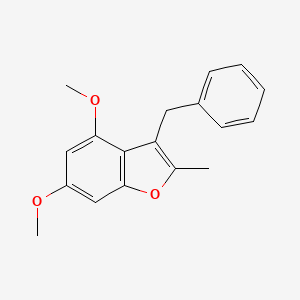
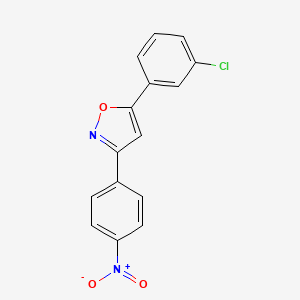

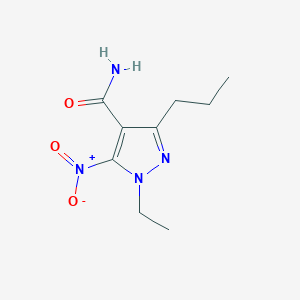
![{3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12893377.png)
![7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12893381.png)
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12893384.png)

